(3-Isopropoxyphenyl)(phenyl)methanol
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Overview
Description
(3-Isopropoxyphenyl)(phenyl)methanol: is a chemical compound with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 242.313 g/mol . It is a pale-yellow to yellow-brown liquid that is primarily used in research settings. This compound is known for its unique structural features, which include an isopropoxy group attached to a phenyl ring and a hydroxyl group attached to a methylene bridge linking two phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropoxyphenyl)(phenyl)methanol typically involves the reaction of phenol with isopropyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate phenyl ether, which is then further reacted with methanol to introduce the hydroxyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the production of high-quality this compound.
Chemical Reactions Analysis
(3-Isopropoxyphenyl)(phenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
(3-Isopropoxyphenyl)(phenyl)methanol: has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used as a probe in biological studies to understand the interaction of phenolic compounds with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (3-Isopropoxyphenyl)(phenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the isopropoxy group can influence the compound's lipophilicity and membrane permeability. These interactions can modulate various biological processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
(3-Isopropoxyphenyl)(phenyl)methanol: is unique due to its specific structural features. Similar compounds include:
Benzyl alcohol: A simpler compound with a single phenyl ring and a hydroxyl group.
Phenethyl alcohol: A compound with a phenyl ring and an ethyl group attached to a hydroxyl group.
Isopropylbenzene: A compound with an isopropyl group attached to a phenyl ring.
These compounds differ in their functional groups and structural complexity, which can influence their chemical reactivity and biological activity.
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Properties
IUPAC Name |
phenyl-(3-propan-2-yloxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12(2)18-15-10-6-9-14(11-15)16(17)13-7-4-3-5-8-13/h3-12,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUWUDSNPSWHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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